

# "Amino-PEG24-CH2-Boc" CAS number and molecular weight

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Compound of Interest		
Compound Name:	Amino-PEG24-CH2-Boc	
Cat. No.:	B8103833	Get Quote

A comprehensive technical guide on **Amino-PEG24-CH2-Boc**, a PROTAC (Proteolysis Targeting Chimera) linker, is detailed below, addressing its chemical properties, application in targeted protein degradation, and relevant experimental methodologies.

### **Core Compound Identification and Properties**

There appears to be ambiguity in the precise chemical identity of "Amino-PEG24-CH2-Boc" based on publicly available data. Information was found for two closely related compounds: "Amino-PEG24-CH2-Boc" and "Amino-PEG24-Boc". The latter has a readily identifiable CAS number. The data for both are presented to ensure comprehensive coverage.

Data Presentation: Quantitative Summary

Property	Amino-PEG24-CH2-Boc	Amino-PEG24-Boc
CAS Number	Not explicitly found in searches	2170987-96-7[1][2]
Molecular Weight	1188.43 g/mol [3][4]	1202.46 g/mol
Molecular Formula	C54H109NO26	C55H111NO26

## Technical Background: The Role of PEG Linkers in PROTACs







PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system. A PROTAC molecule is composed of three essential parts: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is a critical component that significantly influences the PROTAC's efficacy. Its length, flexibility, and chemical composition determine the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates the necessary proximity and orientation for the E3 ligase to ubiquitinate the target protein, thereby marking it for degradation by the proteasome.

Polyethylene glycol (PEG) chains are frequently used as linkers in PROTAC design. Their advantages include:

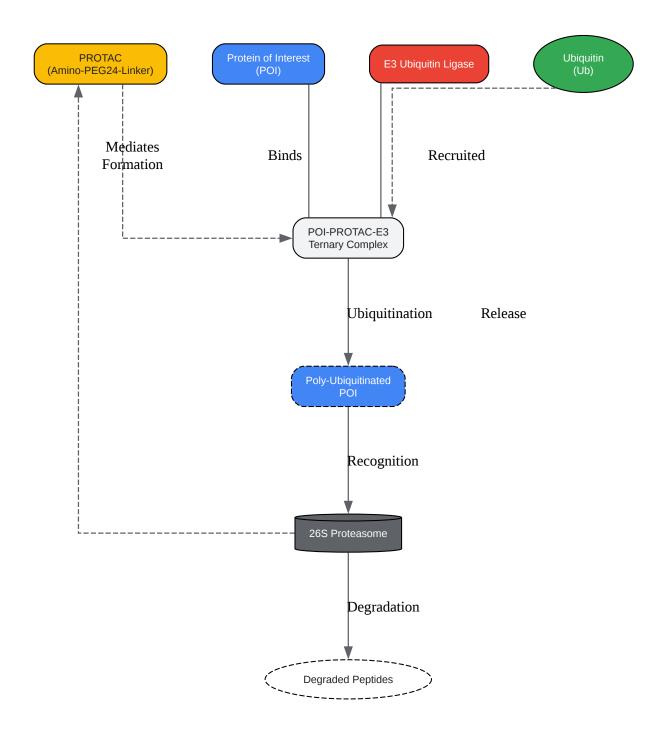
- Increased Solubility: The hydrophilic nature of the PEG chain can improve the solubility of the entire PROTAC molecule in aqueous media.
- Flexibility: PEG linkers offer conformational flexibility, which can help the PROTAC adopt an optimal orientation for forming a productive ternary complex.
- Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity.

**Amino-PEG24-CH2-Boc** is a PEG-based linker. The "Amino" group provides a reactive site for conjugation, while the "Boc" (tert-Butoxycarbonyl) group is a common protecting group for amines that can be removed under mild acidic conditions to reveal a primary amine for further reaction.

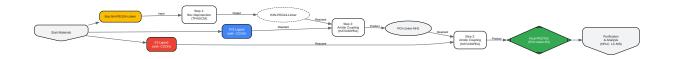
## **Signaling Pathway and Mechanism of Action**

The fundamental mechanism of a PROTAC is to induce the degradation of a target protein. This process does not rely on inhibiting the protein's activity but rather on its complete removal from the cell.









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#### References

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